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1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate
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Overview
Description
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate is a fluorinated organic compound. It is known for its unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various industrial and research applications, particularly in the field of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate typically involves the reaction of 4,4,5,5,5-pentafluoro-1-pentanol with acetic anhydride or acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. The reaction can be catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pentafluoropentanoic acid or pentafluoropentanal.
Reduction: Formation of 4,4,5,5,5-pentafluoro-1-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate can be compared with other fluorinated alcohols and esters:
4,4,5,5,5-Pentafluoro-1-pentanol: Similar structure but lacks the acetate group, leading to different chemical properties and reactivity.
2,2,3,3,3-Pentafluoro-1-propanol: A shorter chain fluorinated alcohol with different physical and chemical properties.
3,3,4,4,4-Pentafluoro-1-butanol: Another fluorinated alcohol with a different chain length and reactivity.
The uniqueness of this compound lies in its combination of a fluorinated alcohol and an acetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate (CAS No. 148043-72-5) is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological applications. This article explores its synthesis, biological activity, and implications in pharmaceutical and industrial contexts.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H7F5O2 |
Molecular Weight | 178.1 g/mol |
IUPAC Name | 4,4,5,5,5-pentafluoro-1-pentanol acetate |
Physical State | Colorless to yellow liquid |
Synthesis
The synthesis of this compound can be achieved through various methods involving fluorinated intermediates. One notable method includes the use of perfluoroethyl iodide in a radical addition process to yield high purity and yield of the desired acetate .
The biological activity of this compound is primarily attributed to its fluorinated structure. Fluorinated compounds often exhibit enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts. This can lead to improved interactions with biological targets such as enzymes and receptors.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that fluorinated alcohols like 1-Pentanol derivatives can act as intermediates in the synthesis of pharmaceuticals used in cancer treatment. For instance, pentafluoropentanol is utilized in the production of fulvestrant, a drug for hormone receptor-positive metastatic breast cancer .
- Enzyme Inhibition : Studies have shown that fluorinated compounds can serve as effective inhibitors for various enzymes. For example, they can modulate the activity of carbonic anhydrase and acetylcholinesterase through specific binding interactions that are influenced by the presence of fluorine atoms .
- Toxicological Studies : Toxicity assessments have revealed that while fluorinated compounds can exhibit beneficial biological activities, they may also pose risks due to their persistence in biological systems. Investigations into the metabolic pathways of such compounds are crucial for understanding their safety profiles .
Applications
The unique properties of this compound make it valuable in various fields:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Material Science : Its chemical stability allows for applications in coatings and lubricants.
- Research : Used in studies examining the interactions between fluorinated compounds and biological systems.
Properties
CAS No. |
148043-72-5 |
---|---|
Molecular Formula |
C7H9F5O2 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl acetate |
InChI |
InChI=1S/C7H9F5O2/c1-5(13)14-4-2-3-6(8,9)7(10,11)12/h2-4H2,1H3 |
InChI Key |
YQFVFYFVUFYODN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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